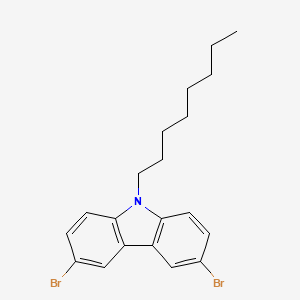

3,6-Dibromo-9-octyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-10-8-15(21)13-17(19)18-14-16(22)9-11-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYGWCVLNPQWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462862 | |

| Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79554-93-1 | |

| Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-n-octylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3,6-Dibromo-9-octyl-9H-carbazole in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,6-Dibromo-9-octyl-9H-carbazole, a key building block in the field of organic electronics.[1][2] Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and provides a robust experimental protocol for quantitative determination.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound is a pivotal precursor in the synthesis of advanced organic semiconducting materials.[1] Its utility in creating polymers and small molecules for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is well-established.[1][2] The solubility of this compound is a critical parameter that dictates its processability, purification, and ultimately, the performance of the resulting electronic devices. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, facilitating purification through recrystallization, and enabling solution-based deposition techniques. The long octyl chain is specifically incorporated into the carbazole core to enhance its solubility in common organic solvents, a crucial feature for its application in printed and flexible electronics.[3]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides clear indicators of its expected solubility profile.

-

The Carbazole Core: The large, aromatic carbazole ring system is inherently nonpolar and hydrophobic.

-

Bromine Substituents: The two bromine atoms at the 3 and 6 positions add to the molecular weight and introduce some polarity, but their primary effect is on the electronic properties of the molecule.

-

The Octyl Chain: The N-linked octyl group (C8H17) is a long, nonpolar alkyl chain that significantly enhances the compound's lipophilicity and van der Waals interactions with nonpolar solvents.[3]

Based on this structure, this compound is predicted to be readily soluble in nonpolar and moderately polar aprotic organic solvents, while exhibiting poor solubility in highly polar and protic solvents like water and lower alcohols.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | Strong van der Waals interactions between the octyl chain and the solvent. |

| Toluene | Nonpolar, Aromatic | Very Soluble | Favorable π-π stacking interactions between the carbazole core and the aromatic solvent. |

| Chloroform | Weakly Polar | Very Soluble | Good balance of dispersion forces and dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Very Soluble | Similar to chloroform, effectively solvates the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can interact with the carbazole ring, and the alkyl body of the solvent interacts well with the octyl chain. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Offers a balance of polar and nonpolar characteristics. |

| Acetone | Polar Aprotic | Sparingly Soluble | The high polarity of the ketone may not be ideal for the large nonpolar regions of the solute. |

| Ethanol | Polar Protic | Sparingly Soluble | The hydrogen-bonding network of ethanol is not well-disrupted by the nonpolar solute. Solubility is expected to increase with temperature.[4] |

| Methanol | Polar Protic | Poorly Soluble | More polar than ethanol, leading to even less favorable interactions. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this large, nonpolar molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.

-

Agitate the mixture for an extended period (24-48 hours is recommended) to ensure that the solution reaches equilibrium and becomes saturated.

-

-

Sampling and Dilution:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Dispense the filtered supernatant into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Determine the concentration of the diluted solution using a pre-calibrated UV-Vis spectrophotometer (by measuring absorbance at the λmax of the compound) or an HPLC system.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility can then be expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. Therefore, heating can be an effective way to dissolve more of the compound, which is a key principle in recrystallization for purification.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

-

Presence of Other Solutes: The presence of other compounds in the solution can either increase or decrease the solubility of the target compound through various intermolecular interactions.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. By understanding the interplay of its molecular structure with solvent properties, researchers can make informed decisions for its use in synthesis, purification, and device fabrication. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for the reproducible and scalable development of next-generation organic electronic materials.

References

-

Duan, X.-M., Huang, P.-M., Li, J.-S., Zheng, P.-W., Zeng, T., & Bai, G.-Y. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977–o3978. [Link]

-

Garon, S., Gauthier, S., & Leclerc, M. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]

-

MDPI. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2022(4), M1487. [Link]

-

PubChem. (n.d.). 3,6-Dibromocarbazole. Retrieved January 23, 2026, from [Link]

-

Boron Molecular. (n.d.). 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3,6-dibromo-9-hexyl-9H-carbazole. Retrieved January 23, 2026, from [Link]

-

Chem 221 - Organic Chemistry I Lab. (n.d.). Solubility of Organic Compounds. Retrieved January 23, 2026, from [Link]

-

Department of Chemistry, Faculty of Science, Universiti Teknologi Malaysia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 23, 2026, from [Link]

-

MDPI. (2023). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes, 11(10), 2945. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 3,6-Dibenzoyl-9-butyl-9H-carbazole. Retrieved January 23, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 23, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide: The Effect of the Octyl Chain on Carbazole Solubility and Film Morphology

Prepared by: Gemini, Senior Application Scientist

Foreword

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a fundamental building block for a vast array of functional organic materials.[1][2] Its rigid, planar structure and desirable electronic properties make it a ubiquitous scaffold in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and photoreceptors.[3] However, the very characteristics that impart its favorable electronic behavior—strong intermolecular π-π stacking and high crystallinity—also lead to a significant practical challenge: poor solubility in common organic solvents.[4][5] This limitation severely hampers material processability, particularly for solution-based fabrication techniques like spin-coating, which are essential for creating the high-quality thin films required for electronic devices.

This guide provides a detailed examination of a cornerstone strategy used to overcome this challenge: the chemical modification of the carbazole core with an octyl side chain. We will explore the causal mechanisms by which this eight-carbon alkyl chain profoundly enhances solubility. Furthermore, we will dissect its critical, and often complex, influence on the solid-state arrangement of carbazole molecules, thereby dictating the ultimate film morphology and, consequently, the performance of the final device. This document is intended for researchers and development scientists engaged in the synthesis, characterization, and application of carbazole-based materials.

Part 1: Enhancing Carbazole Solubility with the Octyl Chain

The Causality of Solubility Enhancement

The parent carbazole molecule is a flat, rigid structure that readily packs into a highly ordered, crystalline lattice. This dense packing is stabilized by strong, non-covalent π-π interactions between the electron-rich aromatic rings of adjacent molecules. While beneficial for charge transport in the solid state, these powerful intermolecular forces make it energetically unfavorable for solvent molecules to surround and dissolve the individual carbazole units, resulting in low solubility.

The introduction of a flexible, non-polar octyl chain, typically at the N-9 position of the carbazole ring, fundamentally alters the intermolecular dynamics.[6] The causality behind the dramatic increase in solubility is twofold:

-

Steric Disruption of π-π Stacking: The bulky and conformationally flexible octyl chain acts as a steric impediment. It protrudes from the planar carbazole core, physically preventing adjacent molecules from achieving the close, face-to-face proximity required for strong π-π stacking. This disruption significantly weakens the cohesive energy of the solid-state packing.[7][8]

-

Improved Solute-Solvent Interactions: The long, lipophilic octyl chain introduces "organic-like" character to the molecule. This enhances the van der Waals interactions between the substituted carbazole and non-polar or moderately polar organic solvents (e.g., toluene, chloroform, tetrahydrofuran). By increasing the enthalpic favorability of solvation, the octyl chain facilitates the dissolution process.[9]

This strategic modification is a classic example of "side-chain engineering," where alkyl groups are integrated not only to improve solubility for thin-film fabrication but also to exert significant control over molecular organization.[10]

Caption: Mechanism of solubility enhancement by the octyl chain.

Quantitative Solubility Data

The practical impact of N-octyl substitution on solubility is significant. While precise values can vary with temperature and solvent purity, the general trend is a multi-fold increase in solubility in common organic solvents.

| Compound | Solvent | Approximate Solubility (g/L) at 25°C |

| Carbazole | Acetone | ~110[4] |

| Toluene | Slightly Soluble[5] | |

| Chloroform | Soluble (hot)[4] | |

| 3,6-Dibromo-9-n-octylcarbazole | Toluene | Soluble[11] |

| N-Ethylcarbazole (as a proxy for short-chain) | Methanol | ~20 (at 298.15 K)[12] |

| Ethanol | ~35 (at 298.15 K)[12] |

Note: Direct comparative solubility data for N-octylcarbazole is sparse in the literature, but its widespread use in solution-processed devices is a testament to its high solubility in solvents like toluene and chloroform.

Experimental Protocol: Solubility Determination via Isothermal Saturation

This protocol describes a self-validating method to quantify the solubility of a carbazole derivative. The principle is to create a saturated solution at a constant temperature and then determine the concentration of the solute in the supernatant.

Materials & Equipment:

-

Carbazole derivative (e.g., N-octylcarbazole)

-

High-purity solvent (e.g., Toluene, HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining T ± 0.1°C

-

20 mL screw-cap glass vials

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Mixtures: Add an excess amount of the carbazole derivative to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid will remain undissolved. For example, add ~100 mg of solute to 10 mL of solvent.

-

Equilibration: Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 25.0°C). Allow the mixtures to equilibrate for at least 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. The system is considered at equilibrium when solubility measurements at different time points (e.g., 24h, 36h, 48h) yield consistent results.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat for 2 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at 5000 rpm for 15 minutes.

-

Sample Extraction: Carefully extract a known volume (e.g., 1 mL) of the clear supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed vial to remove any suspended microcrystals.

-

Quantification (Gravimetric Method - Primary): Determine the mass of the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. The solubility (S) in g/L is calculated as: S = (mass of dried solute / volume of supernatant extracted) * 1000

-

Quantification (UV-Vis Method - Secondary):

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the carbazole derivative in the same solvent. Measure the absorbance at the wavelength of maximum absorption (λ_max). Plot absorbance vs. concentration to create a Beer-Lambert law calibration curve.

-

Sample Analysis: Take a precise aliquot of the saturated, filtered supernatant and dilute it with a known volume of solvent to bring its absorbance into the linear range of the calibration curve.

-

Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution.

-

Part 2: Modulating Film Morphology with the Octyl Chain

The transition from a dissolved state to a solid thin film is a complex process where molecular organization is paramount. Film morphology—encompassing crystallinity, molecular packing, and surface roughness—directly governs the electronic properties of the material.[13] The octyl chain, having fulfilled its role in solubilization, now plays a crucial part in directing this solid-state assembly.

The Octyl Chain's Influence on Molecular Packing and Crystallinity

The presence of the octyl chain introduces a delicate balance between processability and the ideal solid-state order required for efficient charge transport.

-

Control over Crystallinity: While unsubstituted carbazole forms highly crystalline films, these are often brittle and can contain large grain boundaries that impede charge transport. The octyl chain disrupts long-range order, often leading to films that are amorphous or semi-crystalline.[14] This can be advantageous, as amorphous films can be smoother and more homogeneous.[14]

-

Molecular Orientation: The flexible alkyl chains can influence the orientation of the carbazole units relative to the substrate surface. Longer alkyl chains can promote a "face-on" orientation, where the planar carbazole cores are parallel to the substrate.[13] This orientation is often desirable for vertical charge transport in devices like solar cells. Conversely, shorter chains may favor an "edge-on" arrangement.[13]

-

Interchain Spacing: The length of the alkyl chain directly controls the distance between the π-conjugated backbones of adjacent molecules.[9] While longer chains improve solubility, they also increase this spacing, which can reduce the efficiency of π-orbital overlap and, therefore, hinder charge hopping between molecules.[13][15] The octyl chain often represents a compromise, providing sufficient solubility without excessively separating the active carbazole units.

Impact on Surface Morphology and Roughness

The final surface topography of the film is a result of the complex interplay between the solvent evaporation rate, the solute's solubility, and its tendency to aggregate.[16]

-

Smoother Films: By preventing large-scale crystallization, the octyl chain helps in the formation of smoother, more uniform films. A study on N-alkylated carbazoles showed that as the pendent alkyl chain length increases, the surface of the resulting thin film can become flatter.[17] This is critical for creating well-defined interfaces in multilayer electronic devices.

-

Suppression of Aggregation: In solution, the alkyl chains can help prevent premature aggregation of the carbazole molecules.[8] This ensures that during the rapid solvent evaporation of a process like spin-coating, the molecules are deposited more uniformly rather than forming large, isolated aggregates, which would increase surface roughness.

Comparative Morphological Data

| Feature | Unsubstituted Carbazole Film | N-Octylcarbazole Derivative Film | Rationale for Change |

| Crystallinity | Highly Crystalline | Amorphous or Semi-Crystalline | Octyl chain disrupts long-range packing order.[7] |

| Surface Roughness (RMS) | High | Low to Moderate | Suppression of large crystallite formation leads to smoother surfaces.[17] |

| Molecular Packing | Dense, strong π-π stacking | Looser packing, increased inter-chain distance | Steric hindrance from the octyl chains prevents close molecular approach.[9] |

| Film Formation | Difficult via solution processing | Excellent via solution processing | High solubility allows for uniform film casting from various solvents.[7] |

Experimental Protocol: Thin Film Fabrication and Morphological Characterization

This protocol details the fabrication of a thin film by spin-coating and its subsequent characterization using Atomic Force Microscopy (AFM).

Part A: Thin Film Fabrication by Spin-Coating

Materials & Equipment:

-

N-octylcarbazole derivative solution (e.g., 10 mg/mL in toluene)

-

Substrates (e.g., Silicon wafers, ITO-coated glass)

-

Spin-coater

-

Pipettes

-

Nitrogen gas gun

-

Plasma cleaner or sonicator with cleaning solvents (e.g., Deionized water, Acetone, Isopropanol)

Methodology:

-

Substrate Cleaning (Critical Step): A pristine substrate is essential for uniform film formation. A typical sequence is: a. Sonicate substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates under a stream of high-purity nitrogen. c. Treat the substrates with oxygen plasma or UV-Ozone for 5-10 minutes immediately before use to remove residual organic contaminants and create a hydrophilic surface.

-

Solution Preparation: Ensure the carbazole derivative is fully dissolved in the solvent. The solution should be filtered through a 0.22 µm syringe filter to remove any dust or particulate matter.

-

Spin-Coating Process: a. Place the cleaned substrate on the spin-coater chuck and apply vacuum. b. Dispense a controlled amount of the solution onto the center of the substrate (e.g., 50 µL for a 1x1 inch substrate). c. Start the spin-coating program. A typical two-stage program might be:

- Stage 1: 500 rpm for 10 seconds (to spread the solution evenly).

- Stage 2: 3000 rpm for 45 seconds (to thin the film to the desired thickness and evaporate the solvent). d. The final film thickness is primarily controlled by the solution concentration and the rotation speed of Stage 2.

-

Annealing (Optional): To improve molecular ordering or remove residual solvent, the film can be annealed on a hotplate (e.g., at 80°C for 10 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Part B: Morphological Characterization by Atomic Force Microscopy (AFM)

Principle: AFM provides nanoscale resolution topographical images of a surface by scanning a sharp tip attached to a cantilever across the sample. It is ideal for quantifying surface roughness and visualizing morphological features.

Methodology:

-

Instrument Setup: Mount the spin-coated substrate onto the AFM sample stage. Install an appropriate AFM cantilever (typically a silicon nitride tip for tapping mode).

-

Imaging Mode: For most organic films, Tapping Mode (or AC mode) is preferred. This mode reduces lateral forces on the soft film, preventing damage and imaging artifacts.

-

Scan Parameter Optimization: a. Begin by performing a large area survey scan (e.g., 10 µm x 10 µm) to identify representative areas of the film. b. Zoom into a smaller scan size (e.g., 1 µm x 1 µm) for high-resolution imaging. c. Optimize imaging parameters such as scan rate (start around 1 Hz), setpoint amplitude, and feedback gains to ensure accurate tracking of the surface without damaging it.

-

Image Analysis: a. Use the AFM software to perform a first-order plane fit to correct for sample tilt. b. Calculate the Root Mean Square (RMS) roughness over several different areas of the sample to get a statistically significant value for the film's roughness. c. Analyze the images to identify morphological features such as grain domains, pinholes, or aggregates.

Caption: Workflow for thin film fabrication and morphological analysis.

Conclusion

The strategic attachment of an octyl chain to the carbazole core is a powerful and fundamental tool in materials science. It addresses the critical issue of solubility by sterically hindering the strong π-π interactions that favor the solid state, thereby enabling the use of cost-effective solution-based processing methods. Beyond this primary function, the octyl chain is not a passive passenger; it actively modulates the solid-state morphology of the resulting thin film. It influences crystallinity, molecular orientation, and surface roughness, all of which are critical determinants of a material's performance in an electronic device. Understanding the dual role of the octyl chain—as both a solubilizing agent and a morphology director—is essential for the rational design of new and improved carbazole-based materials for advanced applications.

References

-

Title: Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives Source: RSC Publishing URL: [Link]

-

Title: 2,7-Dibromo-9-octyl-9H-carbazole Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design Source: ResearchGate URL: [Link]

-

Title: The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

-

Title: Poly(N-vinylcarbazole) Film-Based Liquid Crystal Films Source: ResearchGate URL: [Link]

-

Title: Chapter 2 - VTechWorks Source: VTechWorks, Virginia Tech URL: [Link]

-

Title: Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties Source: ACS Applied Electronic Materials URL: [Link]

-

Title: Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods Source: Scholarena URL: [Link]

-

Title: Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K Source: ResearchGate URL: [Link]

-

Title: Amorphous poly-N-vinylcarbazole polymer as a novel matrix for the determination of low molecular weight compounds by MALDI-TOF MS Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review Source: MDPI URL: [Link]

-

Title: Alkyl Chain Regulation: Distinctive Odd-Even Effects of Mechano-luminescence and Room-Temperature Phosphorescence in Alkyl Substituted Carbazole Amide Derivatives Source: ResearchGate URL: [Link]

-

Title: Fluorescent Bis-Calix[9]arene-Carbazole Conjugates: Synthesis and Inclusion Complexation Studies with Fullerenes C60 and C70 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds Source: MDPI URL: [Link]

-

Title: Carbazole | C12H9N | CID 6854 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: Taylor & Francis Online URL: [Link]

-

Title: A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials Source: RSC Publishing URL: [Link]

-

Title: Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies Source: ResearchGate URL: [Link]

-

Title: Controlling the Morphology of Spin coated Polymer Blend Films Source: White Rose eTheses Online URL: [Link]

-

Title: 9-Octylcarbazole | C20H25N | CID 11300454 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

- 1. scholarena.com [scholarena.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbazole | 86-74-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3,6-DibroMo-9-n-octylcarbazole CAS#: 79554-93-1 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Amorphous poly-N-vinylcarbazole polymer as a novel matrix for the determination of low molecular weight compounds by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of Poly(3,6-(9-octyl-9H-carbazole)) via Kumada Catalyst-Transfer Polycondensation

Abstract: This document provides a comprehensive guide for the synthesis of well-defined, low-polydispersity poly(3,6-(9-octyl-9H-carbazole)) using Kumada Catalyst-Transfer Polycondensation (KCTP). We detail the underlying chain-growth mechanism, offer a field-proven, step-by-step experimental protocol, and discuss essential characterization techniques. This guide is intended for researchers in materials science, polymer chemistry, and organic electronics seeking to produce high-purity conjugated polymers with precise molecular weight control.

Introduction: The Case for Precision in Polycarbazole Synthesis

Polycarbazoles are a prominent class of conjugated polymers, highly valued for their robust thermal stability, excellent hole-transporting capabilities, and strong blue-light emission.[1] These properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The 3,6-linkage topology, in particular, creates a highly conjugated polymer backbone.[1]

Traditional cross-coupling methods for synthesizing these polymers typically proceed through a step-growth mechanism. This often results in materials with broad molecular weight distributions (high Polydispersity Index, PDI) and limited control over the final polymer chain length, which can hinder device performance and reproducibility.[3]

Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, emerges as a superior strategy.[4][5] KCTP is a chain-growth polymerization that allows the synthesis of conjugated polymers with predetermined molecular weights, narrow PDIs (typically < 1.3), and defined end-groups.[3][6] This level of control is achieved by a mechanism where the catalyst "walks" along the growing polymer chain, adding one monomer unit at a time.[7] This guide focuses on the application of KCTP to the monomer 3,6-Dibromo-9-octyl-9H-carbazole, a key building block for soluble and processable polycarbazoles.

The KCTP Mechanism: A Chain-Growth Pathway

The controlled nature of KCTP arises from a unique catalytic cycle that prevents random coupling events. The process, catalyzed by a Nickel complex, involves initiation, propagation, and termination phases. The catalyst, typically formed in situ from a pre-catalyst like [Ni(dppp)Cl₂] (dppp = 1,3-bis(diphenylphosphino)propane), remains associated with the terminus of the growing polymer chain throughout the reaction.[8][9]

The core catalytic cycle proceeds via three key steps:

-

Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-bromine bond of an incoming monomer.

-

Transmetalation: The organomagnesium group of the monomer displaces the bromide on the nickel center. This step is often the rate-determining step of the cycle.[10]

-

Reductive Elimination: A new C-C bond is formed between the growing polymer chain and the newly added monomer unit. This regenerates the Ni(0) species, which remains complexed to the end of the now-extended polymer chain, ready for the next monomer addition.

Figure 1: The catalytic cycle of Kumada Catalyst-Transfer Polycondensation.

Detailed Experimental Protocol

This protocol requires strict anhydrous and anaerobic conditions. All glassware should be oven- or flame-dried, and reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or a glovebox.

Materials & Reagents

| Reagent | Purity/Grade | Supplier | Notes |

| This compound | >98% | Custom or Commercial | Must be dry and pure. Recrystallize if necessary. |

| iso-Propylmagnesium chloride solution | 2.0 M in THF | Commercial | Anhydrous solution. Titrate before use for accurate stoichiometry. |

| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | >98% | Commercial | Store in a desiccator or glovebox. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Pass through an activated alumina column before use. |

| Methanol (MeOH) | ACS Grade | Commercial | Used for precipitation. |

| Hydrochloric Acid (HCl) | 1 M aqueous | Commercial | Used for quenching. |

Step-by-Step Polymerization Workflow

The entire process can be visualized by the following workflow:

Figure 2: Experimental workflow for KCTP of this compound.

A. Grignard Metathesis (Monomer Activation)

-

To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 2.25 mmol).

-

Evacuate and backfill the flask with Argon three times.

-

Add 40 mL of anhydrous THF via syringe to dissolve the monomer completely.

-

Slowly, add iso-propylmagnesium chloride (2.0 M solution in THF, 1.18 mL, 2.36 mmol, 1.05 equivalents) dropwise to the stirring solution at room temperature.

-

Allow the reaction mixture to stir at room temperature for 90 minutes. The solution may change color or become slightly turbid.

Expert Insight: The Grignard metathesis step is critical for forming the active organomagnesium monomer.[4] Using a slight excess (1.05 eq.) of the Grignard reagent ensures efficient conversion of the C-Br bond to a C-MgBr bond. Slow, dropwise addition is essential to control the reaction exotherm and prevent undesired side reactions. For some systems, the addition of salts like LiCl can accelerate this halogen-metal exchange.[9]

B. Polymerization

-

In a separate dry vial under Argon, dissolve Ni(dppp)Cl₂ (e.g., 24.4 mg, 0.045 mmol, for a Monomer:Catalyst ratio of 50:1) in 10 mL of anhydrous THF. The solution should be red/orange.

-

Using a cannula or syringe, transfer the catalyst solution to the stirring monomer solution in one portion.

-

Stir the reaction mixture at room temperature for 2 hours. The solution will typically become darker and more viscous as the polymer forms.

Expert Insight: The ratio of monomer to catalyst is the primary factor controlling the degree of polymerization and, consequently, the molecular weight of the final polymer.[4] The dppp ligand is crucial for stabilizing the nickel center and promoting the "living" nature of the polymerization by keeping the catalyst associated with the polymer chain end.[3]

C. Termination and Polymer Isolation

-

After 2 hours, quench the polymerization by adding 5 mL of 1 M HCl solution. Stir for 15 minutes. The color of the solution will likely change.

-

Pour the reaction mixture slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude polymer by vacuum filtration using a Büchner funnel.

-

Wash the solid polymer generously with methanol until the filtrate runs clear.

-

Dry the crude polymer under vacuum.

D. Purification via Soxhlet Extraction

-

Place the crude polymer into a cellulose extraction thimble and load it into a Soxhlet apparatus.

-

Extract sequentially with the following solvents to remove impurities:

-

Methanol: (8-12 hours) to remove residual salts and catalyst.

-

Hexane: (8-12 hours) to remove oligomers and any remaining monomer.

-

Chloroform or Toluene: (12-24 hours) to dissolve and collect the desired polymer.

-

-

Collect the final colored solution (typically yellow-green) from the chloroform/toluene extraction.

-

Reduce the solvent volume via rotary evaporation.

-

Precipitate the purified polymer again into 400 mL of methanol.

-

Filter the final product, wash with methanol, and dry in a vacuum oven overnight at 40 °C. The result should be a fibrous, colored solid.

Characterization and Expected Results

The synthesized poly(3,6-(9-octyl-9H-carbazole)) should be analyzed to confirm its structure, molecular weight, and optical properties.

-

Gel Permeation Chromatography (GPC): GPC (or Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ). Analysis is typically performed in THF or chloroform at 35-40 °C using polystyrene standards.

Note: Due to the rigid-rod nature of polycarbazoles, molecular weights determined by GPC relative to flexible polystyrene standards are often overestimated.[11] However, the PDI value remains a reliable indicator of the polymerization's control.

-

¹H NMR Spectroscopy: Analysis in CDCl₃ or CS₂ can confirm the polymer structure. Broadened aromatic signals are characteristic of the polymer backbone.

-

UV-Vis Spectroscopy: The absorption spectrum in a solvent like chloroform will show a distinct π-π* transition, indicating the extent of conjugation along the polymer backbone.[12]

Typical Data Summary

The following table summarizes representative data for poly(3,6-carbazole) synthesized via KCTP, demonstrating the relationship between the monomer-to-catalyst ratio and the resulting molecular weight.

| Entry | Monomer:Catalyst Ratio | Mₙ (kDa, via GPC) | PDI (Mₙ/Mₙ) | Yield (%) |

| 1 | 25:1 | 8-12 | < 1.3 | > 85% |

| 2 | 50:1 | 15-20 | < 1.3 | > 85% |

| 3 | 100:1 | 25-35 | < 1.4 | > 80% |

Data is illustrative and based on typical results reported for KCTP of similar monomers.[9]

References

- Time in Kyoto, JP. Google Search.

-

Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. Macromolecules - ACS Publications. [Link]

-

Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central. [Link]

-

Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges. PubMed. [Link]

-

Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. ResearchGate. [Link]

-

Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry (RSC Publishing). [Link]

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. [Link]

-

Supporting Information Poly(N-alkyl-3,6-carbazole)s via Kumada catalyst transfer polymerization. AWS. [Link]

-

Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges. ResearchGate. [Link]

-

Grignard Metathesis Method (GRIM): Toward a Universal Method for the Synthesis of Conjugated Polymers. Macromolecules - ACS Publications. [Link]

-

Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. ResearchGate. [Link]

-

Synthesis by oxidative polymerization with FeCl3 of a fully aromatic twisted poly(3,6-carbazole) with a blue-violet luminescence. ResearchGate. [Link]

-

Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry (RSC Publishing). [Link]

-

Grignard Metathesis Method (GRIM) for the Synthesis of Regioregular Poly(3-alkylthiophenes). Carnegie Mellon University. [Link]

-

Synthesis and characterization of poly(N-acryloylcarbazole). ResearchGate. [Link]

-

Investigation of catalyst-transfer condensation polymerization for the synthesis of n-type π-conjugated polymer, poly(2-dioxaalkylpyridine-3,6-diyl). ResearchGate. [Link]

-

Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI. [Link]

-

Ni or Pd Catalyst for Synthesis of Conjugated Polymers. The Dong Group. [Link]

-

Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). Chemical Communications (RSC Publishing). [Link]

-

Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI. [Link]

-

Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). ResearchGate. [Link]

-

Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt. Treasures @ UT Dallas. [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry. [Link]

-

Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkat USA. [Link]

-

3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]

-

Effect of Initiators on the Kumada Catalyst-Transfer Polycondensation Reaction. Macromolecules - ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. utd-ir.tdl.org [utd-ir.tdl.org]

- 6. Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of High Molecular Weight Poly(3,6-carbazole)s via Yamamoto Polymerization

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of poly(3,6-carbazole)s, a pivotal class of conjugated polymers for organic electronics. We delve into the nickel(0)-mediated Yamamoto polymerization, a robust and efficient method for constructing these polymers from dihalogenated carbazole monomers. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to guide researchers, materials scientists, and professionals in drug development. Included are step-by-step protocols, characterization guidelines, troubleshooting advice, and a complete set of references to authoritative literature.

Introduction: The Significance of Poly(3,6-carbazole)s

Carbazole-based polymers have garnered significant attention over the last few decades as highly promising materials for organic electronic devices.[1] Their rigid, electron-rich structure imparts excellent thermal stability, high hole-transporting mobility, and strong photo- and electroactive properties.[1][2][3] Among the various carbazole linkage isomers, the 3,6-linked polycarbazoles are particularly prominent due to their relatively straightforward synthesis and versatile properties, making them integral components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[3][4][5]

The synthesis of well-defined, high molecular weight conjugated polymers is paramount to achieving high-performance devices. Yamamoto polymerization, a dehalogenative polycondensation promoted by a zero-valent nickel complex, stands out as a premier method for this purpose.[6][7] This technique offers a direct and reliable route to poly(arylene)s, including poly(3,6-carbazole)s, by coupling dihaloaromatic monomers.[8][9] Its primary advantage lies in the homocoupling of a single AA-type monomer (e.g., a 3,6-dibromocarbazole derivative), simplifying stoichiometry control compared to other cross-coupling reactions.[9][10]

This document serves as a practical guide to implementing the Yamamoto polymerization for the synthesis of soluble, high molecular weight poly(N-alkyl-3,6-carbazole)s.

Mechanistic Rationale and Key Parameters

A thorough understanding of the reaction mechanism is critical for optimizing the synthesis and troubleshooting potential issues. The Yamamoto polymerization proceeds via a catalytic cycle involving a nickel(0) complex.

The Catalytic Cycle

The generally accepted mechanism involves three primary steps mediated by a Ni(0) complex, typically formed in situ from bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and a neutral ligand like 2,2'-bipyridyl (bpy).

-

Oxidative Addition: Two molecules of the aryl halide (Ar-X) monomer oxidatively add to the Ni(0)Lₙ complex, forming a diarylnickel(II) intermediate, [Ar₂Ni(II)X₂]Lₙ.

-

Reductive Elimination: This key C-C bond-forming step involves the reductive elimination of a biaryl unit (Ar-Ar) from the nickel(II) complex. This step regenerates a Ni(0) species, allowing the catalytic cycle to continue.

-

Propagation: The repetition of these steps leads to the formation of the polymer chain.

The choice of halogen on the monomer is crucial; reactivity generally follows the order I > Br > Cl. While diiodo- derivatives are more reactive, dibromo- derivatives like N-alkyl-3,6-dibromocarbazole often provide an optimal balance of reactivity, stability, and cost.[8]

Causality of Experimental Choices

-

Monomer Structure: The polymerization is performed on an N-alkyl-3,6-dibromocarbazole. The alkyl group (e.g., 2-ethylhexyl, dodecyl) at the nitrogen position is not merely a passenger; it is essential for ensuring the solubility of the resulting polymer in common organic solvents.[8][11] Without these flexible side chains, the rigid polymer backbone would precipitate prematurely, leading to low molecular weight oligomers.

-

Catalyst System:

-

Ni(COD)₂: This is a convenient and commercially available source of Ni(0). It is highly air-sensitive and must be handled under an inert atmosphere.

-

1,5-Cyclooctadiene (COD) & 2,2'-Bipyridyl (bpy): These are neutral ligands. COD helps stabilize the Ni(0) precursor, while bpy is crucial for activating the complex and facilitating the reductive elimination step. The ratio of Ni:bpy is a critical parameter to optimize.[5]

-

-

Anhydrous & Inert Conditions: The Ni(0) catalyst is readily oxidized by oxygen and reacts with protic solvents like water. The entire procedure must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents (e.g., DMF, THF) and oven-dried glassware to prevent catalyst deactivation and ensure the polymerization proceeds to high molecular weight.

Detailed Experimental Protocol

This protocol describes the synthesis of Poly(N-(2-ethylhexyl)-3,6-carbazole) and is adaptable for other N-alkyl derivatives.

Materials and Equipment

| Material/Reagent | Grade/Purity | Supplier Notes |

| N-(2-ethylhexyl)-3,6-dibromocarbazole | >98% | Must be pure and dry. |

| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | >98% | Highly air-sensitive. Store and handle in a glovebox. |

| 1,5-Cyclooctadiene (COD) | Anhydrous, >99% | Inhibitor-free. |

| 2,2'-Bipyridyl (bpy) | >99% | |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sure/Seal™ or freshly distilled over CaH₂. |

| Toluene | Anhydrous, >99.8% | Sure/Seal™ or freshly distilled over Na/benzophenone. |

| Methanol | ACS Grade | For precipitation. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | For catalyst removal. |

| Acetone | ACS Grade | For purification. |

| Chloroform | HPLC Grade | For extraction and GPC analysis. |

Equipment: Schlenk line, argon/nitrogen gas supply, oven-dried glassware (Schlenk flask, condenser), magnetic stirrer/hotplate, cannula, Soxhlet extraction apparatus, rotary evaporator.

Step-by-Step Polymerization Procedure

Sources

- 1. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conjugated Polymer Synthesis: Methods and Reactions - Advanced Science News [advancedsciencenews.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Conjugated microporous polymer - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

Synthesis of Carbazole-Based Copolymers for Organic Electronics: A Detailed Guide for Researchers

Introduction: The Versatility of Carbazole in Organic Electronics

Carbazole-based polymers have emerged as a cornerstone in the field of organic electronics, prized for their exceptional thermal stability, excellent hole-transporting capabilities, and tunable optoelectronic properties.[1][2][3] These characteristics make them highly sought-after materials for a wide array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices.[4][5] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, provides a rigid and electron-rich backbone that facilitates charge transport.[2] Furthermore, the versatile substitution patterns on the carbazole ring (at the N-9, C-3, C-6, C-2, and C-7 positions) allow for fine-tuning of the polymer's electronic and physical properties, such as solubility, energy levels, and bandgap.[6][7]

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing carbazole-based copolymers, offering detailed protocols and expert insights into the nuances of each technique. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, oxidative polymerization, and electrochemical polymerization, equipping researchers with the knowledge to design and synthesize novel materials for next-generation organic electronic devices.

I. Palladium-Catalyzed Cross-Coupling Reactions: Precision Engineering of Copolymer Architecture

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for the synthesis of well-defined conjugated copolymers. These methods offer precise control over the polymer backbone, allowing for the creation of alternating copolymers with specific monomer sequences. This level of control is crucial for tuning the material's properties for specific applications.

A. Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. In the context of polymer synthesis, this typically involves the reaction of a dibromo-functionalized carbazole monomer with a diboronic acid or ester comonomer.[6][8]

Causality Behind Experimental Choices:

-

Monomer Purity: The success of the polymerization is highly dependent on the purity of the monomers. Impurities can act as chain terminators or quench the catalyst, leading to low molecular weight polymers.

-

Catalyst System: The choice of palladium catalyst and ligand is critical. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base and Solvent System: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid/ester. A two-phase solvent system (e.g., THF/water, toluene/water) is often used to dissolve both the organic monomers and the inorganic base.

-

Reaction Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and catalyst decomposition.

Experimental Protocol: Synthesis of a Carbazole-Fluorene Copolymer via Suzuki Coupling

This protocol describes the synthesis of an alternating copolymer of N-octyl-2,7-dibromocarbazole and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene.

Monomer Synthesis:

-

N-octyl-2,7-dibromocarbazole: Synthesized by bromination of N-octylcarbazole using N-bromosuccinimide (NBS) in a suitable solvent like DMF.

-

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene: Prepared from 2,7-dibromo-9,9-dioctylfluorene via a Miyaura borylation reaction.

Polymerization Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add N-octyl-2,7-dibromocarbazole (1.0 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

-

Degassing: Seal the flask and subject it to three cycles of vacuum and argon backfill to remove oxygen.

-

Solvent and Base Addition: Under an argon atmosphere, add degassed toluene (10 mL) and a degassed 2 M aqueous solution of K₂CO₃ (2 mL).

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a mixture of methanol (100 mL) and concentrated HCl (2 mL) to precipitate the polymer.

-

Filter the crude polymer and wash it with methanol and water.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

-

Concentrate the chloroform fraction and precipitate the polymer in methanol.

-

Filter and dry the final polymer under vacuum.

-

Data Presentation:

| Polymerization Parameter | Value/Condition | Rationale |

| Monomer Ratio | 1:1 | To achieve an alternating copolymer structure. |

| Catalyst Loading | 2 mol% | Balances reaction rate and cost; higher loading can be used for difficult couplings. |

| Base | 2 M K₂CO₃ (aq) | Activates the boronic ester for transmetalation. |

| Solvent | Toluene/Water | Two-phase system to dissolve both organic and inorganic reactants. |

| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed efficiently. |

| Reaction Time | 48 hours | Ensures high monomer conversion and polymer molecular weight. |

Visualization of Suzuki Coupling Polymerization Workflow:

Caption: Workflow for Suzuki-Miyaura coupling polymerization.

B. Stille Coupling Polymerization

Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium.[9] For polymerization, this typically involves a distannylated monomer and a dihalogenated comonomer.

Causality Behind Experimental Choices:

-

Toxicity of Organotin Reagents: A significant drawback of the Stille reaction is the toxicity of organotin compounds. Proper handling and waste disposal are crucial.

-

Monomer Stoichiometry: Precise 1:1 stoichiometry between the distannyl and dihalide monomers is critical for achieving high molecular weights.

-

Catalyst and Ligands: A variety of palladium catalysts can be used, often in combination with phosphine ligands to enhance catalytic activity.

-

Solvent: Anhydrous, high-boiling-point solvents like toluene, DMF, or chlorobenzene are typically used.

Experimental Protocol: Synthesis of a Carbazole-Thiophene Copolymer via Stille Coupling

This protocol outlines the synthesis of a copolymer from 2,7-dibromo-9-octylcarbazole and 2,5-bis(trimethylstannyl)thiophene.

Polymerization Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve 2,7-dibromo-9-octylcarbazole (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol) to the solution.

-

Polymerization: Heat the mixture to 110 °C and stir for 24-48 hours.

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into methanol (100 mL).

-

Filter the precipitated polymer.

-

Purify the polymer by Soxhlet extraction as described for the Suzuki coupling protocol.

-

Data Presentation:

| Polymerization Parameter | Value/Condition | Rationale |

| Monomer Ratio | 1:1 | Essential for achieving high molecular weight in step-growth polymerization. |

| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Stille coupling. |

| Solvent | Anhydrous Toluene | High-boiling and inert solvent suitable for the reaction conditions. |

| Temperature | 110 °C | Promotes efficient reaction kinetics. |

| Atmosphere | Inert (Argon) | Prevents oxidation of the catalyst and organotin reagent. |

Visualization of Stille Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

II. Oxidative Polymerization: A Direct Approach to Polycarbazoles

Chemical oxidative polymerization is a more direct method for synthesizing polycarbazoles.[10][11] It involves the use of a strong oxidizing agent, such as ferric chloride (FeCl₃) or ammonium persulfate, to induce the coupling of carbazole monomers.[11] This method is often simpler and more cost-effective than cross-coupling reactions.[12]

Causality Behind Experimental Choices:

-

Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. A sufficient amount is needed to initiate and propagate the polymerization, but an excess can lead to over-oxidation and defects in the polymer chain.

-

Solvent: The solvent must dissolve the monomer and be inert to the oxidizing agent. Chloroform and dichloromethane are common choices.

-

Reaction Control: This method can be less controlled than cross-coupling reactions, potentially leading to broader molecular weight distributions and structural irregularities. The coupling typically occurs at the 3 and 6 positions of the carbazole ring, which are the most electron-rich.[13]

Experimental Protocol: Oxidative Polymerization of N-Ethylcarbazole

-

Monomer Solution: Dissolve N-ethylcarbazole (10 mmol) in anhydrous chloroform (50 mL) in a round-bottom flask.

-

Oxidant Solution: In a separate flask, dissolve anhydrous FeCl₃ (40 mmol) in anhydrous chloroform (50 mL).

-

Polymerization: Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The reaction mixture will typically turn dark green or black.

-

Reaction Time: Continue stirring for 24 hours at room temperature.

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and wash it extensively with methanol to remove residual FeCl₃ and oligomers.

-

To de-dope the polymer, stir the solid in an aqueous ammonia solution for several hours.

-

Filter, wash with water and methanol, and dry the polymer under vacuum.

-

Data Presentation:

| Parameter | Condition | Rationale |

| Monomer | N-Ethylcarbazole | The ethyl group enhances solubility. |

| Oxidant | FeCl₃ | A strong and common oxidizing agent for this reaction. |

| Molar Ratio (Oxidant:Monomer) | 4:1 | Ensures complete monomer conversion. |

| Solvent | Anhydrous Chloroform | Dissolves the monomer and is relatively inert. |

| Quenching/Precipitation | Methanol | Effectively precipitates the polymer and removes some impurities. |

III. Electrochemical Polymerization: In-Situ Film Formation

Electrochemical polymerization is a powerful technique for directly depositing a thin film of the polymer onto a conductive substrate (e.g., ITO glass).[14][15] This method is particularly useful for applications where a uniform thin film is required, such as in electrochromic devices.[5][16][17]

Causality Behind Experimental Choices:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (where the film is deposited), a counter electrode, and a reference electrode.

-

Electrolyte Solution: The monomer is dissolved in a solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to provide conductivity.

-

Applied Potential: The polymerization is initiated by applying a potential sufficient to oxidize the monomer, leading to the formation of radical cations that couple to form the polymer film.[13][18]

Experimental Protocol: Electropolymerization of a Carbazole Derivative

-

Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in an appropriate solvent (e.g., acetonitrile).

-

Monomer Solution: Dissolve the carbazole monomer (e.g., 10 mM) in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with an ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Polymerization: Perform cyclic voltammetry (CV) by sweeping the potential between, for example, 0 V and 1.5 V for several cycles. An increasing current with each cycle indicates the deposition of a conductive polymer film.

-

Film Characterization: After deposition, rinse the polymer-coated electrode with fresh solvent and dry it. The film can then be characterized electrochemically and spectroscopically.

Visualization of Electrochemical Polymerization Setup:

Caption: Schematic of a three-electrode electrochemical cell for polymerization.

IV. Characterization of Carbazole-Based Copolymers

Once synthesized, the copolymers must be thoroughly characterized to understand their structure, molecular weight, and properties.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer and the successful incorporation of comonomers.[19]

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[6][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the polymer.[20]

-

UV-Visible (UV-Vis) Absorption Spectroscopy: Investigates the electronic absorption properties of the polymer in solution or as a thin film, allowing for the determination of the optical bandgap.[19][20]

-

Photoluminescence (PL) Spectroscopy: Measures the emission properties of the polymer, which is crucial for OLED applications.

-

Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the polymer, which are critical for device performance.[6][19][21]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer.[19][22]

Data Presentation:

| Technique | Information Obtained | Relevance to Organic Electronics |

| NMR | Chemical Structure, Monomer Ratio | Confirms successful synthesis and copolymer composition. |

| GPC | Molecular Weight (Mn, Mw), PDI | Affects solubility, film-forming properties, and charge transport. |

| UV-Vis | Optical Bandgap (Eg) | Determines the color of the material and its light-harvesting capabilities in OPVs. |

| PL | Emission Wavelength, Quantum Yield | Key parameters for the efficiency and color of OLEDs. |

| CV | HOMO/LUMO Energy Levels | Crucial for charge injection and transport in all organic electronic devices. |

| TGA | Decomposition Temperature | Indicates the thermal stability and operational lifetime of devices. |

V. Conclusion and Future Outlook

The synthesis of carbazole-based copolymers is a dynamic and evolving field of research. The methodologies outlined in this guide provide a solid foundation for researchers to develop novel materials with tailored properties. While palladium-catalyzed cross-coupling reactions offer unparalleled precision, the simplicity of oxidative polymerization and the in-situ film formation capabilities of electrochemical polymerization make them valuable tools in the synthetic chemist's arsenal.

Future research will likely focus on developing more efficient and sustainable catalytic systems, exploring new comonomers to further tune the properties of carbazole-based copolymers, and designing novel polymer architectures for enhanced device performance. The continued innovation in the synthesis of these versatile materials will undoubtedly pave the way for the next generation of high-performance organic electronic devices.

References

-

Oligo- and Poly-1,8-carbazoles: A New Family of Conjugated Materials. MDPI. [Link]

-

Synthesis and properties of conjugated polymer materials based carbazole. ResearchGate. [Link]

-

Carbazole-Based Polymers for Organic Photovoltaic Devices. ResearchGate. [Link]

-

Carbazole-based polymers for organic photovoltaic devices. Royal Society of Chemistry. [Link]

-

Synthesis of carbazole-based copolymers containing carbazole-thiazolo[5,4-d]thiazole groups with different dopants and their fluorescence and electrical conductivity applications. Royal Society of Chemistry. [Link]

-

Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. MDPI. [Link]

-

Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ACS Publications. [Link]

-

Disruptive Electrochromic Materials: Carbazole-Based Conjugated Polymers. ACS Publications. [Link]

-

Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Chalmers University of Technology. [Link]

-

Oxidative Polymerization of N-substituted Carbazoles. Wiley Online Library. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

-

Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. MDPI. [Link]

-

Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. [Link]

-

Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. [Link]

-

Polymerization of carbazole monomer. ResearchGate. [Link]

-

Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Royal Society of Chemistry. [Link]

-

Some carbazole-containing bipolar host materials for PhOLEDs. ResearchGate. [Link]

-

Synthesis & Characterization of Conjugated Polymer for Chemical Detection. ResearchGate. [Link]

-

Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices. MDPI. [Link]

-

Nitrogen-containing microporous conjugated polymers via carbazole-based oxidative coupling polymerization: preparation, porosity, and gas uptake. PubMed. [Link]

-

A Review on Synthesis of Carbazole-based Chromophores as Organic Light-emitting Materials. ResearchGate. [Link]

- Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.

-

Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. [Link]

-

Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Royal Society of Chemistry. [Link]

-

Strategies for the Development of Conjugated Polymer Molecular Dynamics Force Fields Validated with Neutron and X-ray Scattering. ACS Publications. [Link]

-

The electrochemical fabrication of electroactive polymer films from diamide- or diimide-cored N-phenylcarbazole dendrons for electrochromic applications. Royal Society of Chemistry. [Link]

-

Conjugated Polymer Nanostructures: Characterization. IEEE Xplore. [Link]

Sources

- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers [mdpi.com]

- 7. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Nitrogen-containing microporous conjugated polymers via carbazole-based oxidative coupling polymerization: preparation, porosity, and gas uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The electrochemical fabrication of electroactive polymer films from diamide- or diimide-cored N-phenylcarbazole dendrons for electrochromic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. web.itu.edu.tr [web.itu.edu.tr]

- 19. Synthesis of carbazole-based copolymers containing carbazole-thiazolo[5,4-d]thiazole groups with different dopants and their fluorescence and electrical conductivity applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. research.chalmers.se [research.chalmers.se]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for 3,6-Dibromo-9-octyl-9H-carbazole in Dye-Sensitized Solar Cells

Introduction: The Strategic Role of Carbazole Derivatives in Third-Generation Photovoltaics